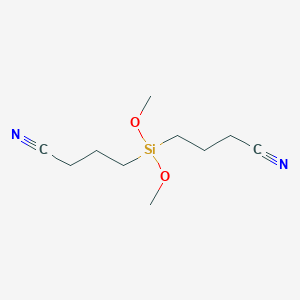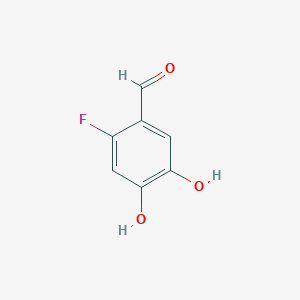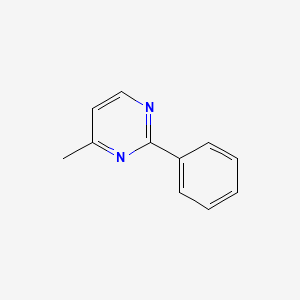
4-Fluorobenzyloxybenzene
説明
4-Fluorobenzyloxybenzene is a chemical compound with the molecular formula C13H11FO and a molecular weight of 202.22400 . It is also known by the name 1-fluoro-4-(phenoxymethyl)benzene .
Synthesis Analysis
The synthesis of 4-Fluorobenzyloxybenzene involves the reaction of 4-Fluorobenzyl chloride with Phenol . The literature references for the synthesis include works by Bratulescu, George; Bigot, Yves L.E.; Delmas, Michel; Pogany, Iuliu in Revue Roumaine de Chimie, 1998, and Penn, John H.; Lin, Zhe in Journal of Organic Chemistry, 1990 .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzyloxybenzene consists of 13 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The exact mass is 202.07900 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobenzyloxybenzene are not fully detailed in the search results. The molecular weight is 202.22400 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Photophysics of Related Compounds
4-Fluorobenzyloxybenzene and related compounds have been studied for their photophysical properties. For instance, crystals of 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene exhibit a complex hydrogen bonding network, forming cofacial trimers, cofacial dimers, and monomers. This provides an opportunity to investigate the effect of aggregation on the photophysics of such compounds, with notable changes observed in absorption, diffuse reflectance, and emission spectra between solutions and crystals (Levitus et al., 2001).
Hydroxylation Processes
The hydroxylation of fluorobenzene and toluene has been explored, providing insights into chemical reactions and transformations that 4-Fluorobenzyloxybenzene might undergo. The study highlights the influence of oxidizing metal salts and pH on the production of various compounds (Eberhardt, 1977).
Chemical Activation and Attachment
4-Fluorobenzyloxybenzene derivatives, such as 4-fluorobenzenesulfonyl chloride, have been used as activating agents for covalent attachment of biologicals to solid supports. This application is significant in bioconjugate chemistry, facilitating the attachment of enzymes, antibodies, and other biologicals with high retention of biological function (Chang et al., 1992).
Synthesis of Organic Compounds
4-Fluorobenzyloxybenzene has been used in the synthesis of organic compounds. For example, the reaction of 4-fluoro-1-acyl-benzene with N-substituted ethanolamine under microwave irradiation was researched, demonstrating a convenient synthesis method (Xiao-chun, 2008).
DNA Interactions and Antimicrobial Activities
The synthesis and structural characterization of derivatives, such as (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, have been explored. These compounds exhibit antimicrobial activities and can interact with DNA, suggesting potential applications in medical and biochemical research (Elmas et al., 2018).
Electrochemical Applications
Derivatives like 4-bromo-2-fluoromethoxybenzene have been studied as electrolyte additives for lithium-ion batteries. These compounds can enhance the thermal stability and lower the flammability of the electrolyte, demonstrating the potential for electrochemicalapplications (Zhang, 2014).
Organophotocatalysis
Compounds structurally related to 4-Fluorobenzyloxybenzene, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, have been used in organophotocatalysis. Their excellent redox window and chemical stability make them attractive for various organic reactions (Shang et al., 2019).
Crystal Structure Analysis
The analysis of C−H···F interactions in the crystal structures of fluorobenzenes, which include compounds like 4-Fluorobenzyloxybenzene, has been conducted. This research is crucial for understanding the weak acceptor capabilities of the C−F group in crystalline structures (Thalladi et al., 1998).
Synthesis of Isotopomers
Methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, a compound related to 4-Fluorobenzyloxybenzene, have been developed. These methods are relevant for the production of isotopically labeled compounds for various research applications (Proszenyák et al., 2005).
Spectroscopic Characterizations
The infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been measured, providing valuable data for understanding the molecular structure and interactions of similar compounds (Seth-Paul & Shino, 1975).
Antimicrobial Activity and DNA Binding
The syntheses, structural characterizations, antimicrobial activity, and in vitro DNA binding of 4-fluorobenzylspiro(N/O)cyclotriphosphazenes and their phosphazenium salts have been studied. Such research contributes to the understanding of the biological and chemical properties of fluorobenzene derivatives (Elmas et al., 2016).
作用機序
Target of Action
It’s structurally similar compound, 4-fluorobenzylamine, is known to interact with trypsin-1 in humans . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It’s suggested that the reaction might proceed through the nucleophilic attack of the in situ formed alkoxy or phenoxy anions at the aromatic carbon atoms of the c-s bonds of triarylsulfonium cations to furnish the target products .
Biochemical Pathways
The degradation pathway of a similar compound, 4-fluorobenzoate, involves coenzyme a ligation and dehalogenation, yielding 4-hydroxybenzoyl-coa, which enters common intermediary metabolism .
特性
IUPAC Name |
1-fluoro-4-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWKHSZNNVJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359303 | |
| Record name | 4-Fluorobenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyloxybenzene | |
CAS RN |
19962-26-6 | |
| Record name | 4-Fluorobenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



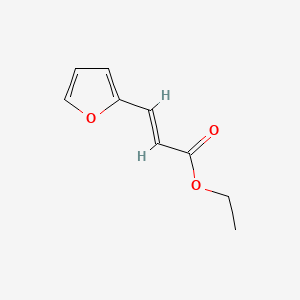
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)

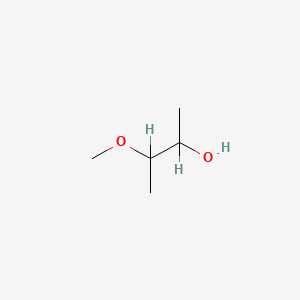



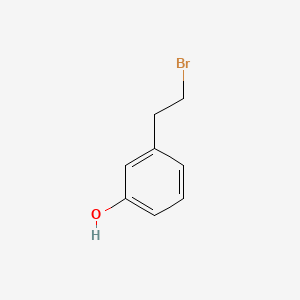
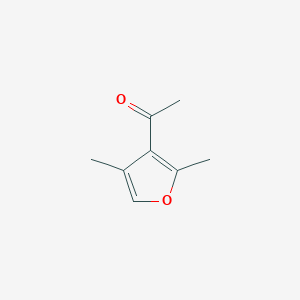
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)
